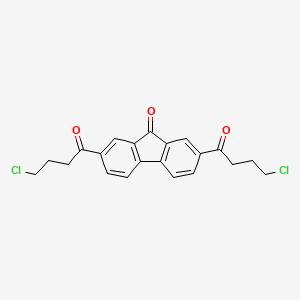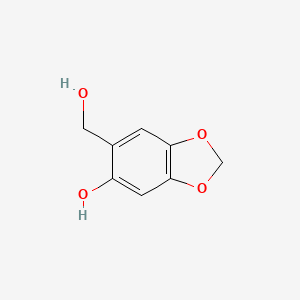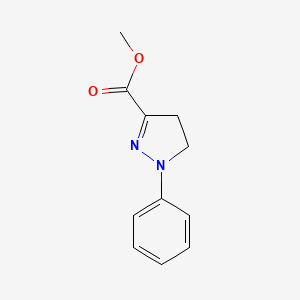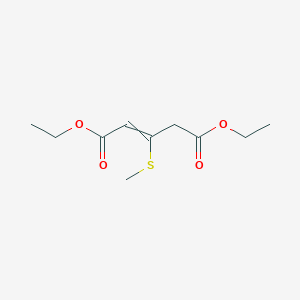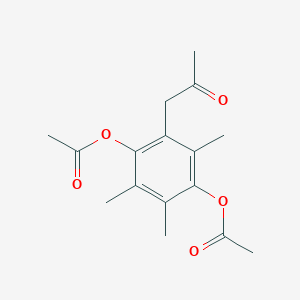
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopropyl group attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate typically involves multiple steps, starting with the preparation of the phenylene ring and subsequent functionalization. Common synthetic routes include Friedel-Crafts acylation and alkylation reactions, followed by esterification to introduce the acetate groups. Reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted phenylene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate involves its interaction with various molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenylene ring provides a stable scaffold for these interactions, enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
Uniqueness
Compared to similar compounds, 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and the presence of acetate groups
特性
CAS番号 |
93645-32-0 |
|---|---|
分子式 |
C16H20O5 |
分子量 |
292.33 g/mol |
IUPAC名 |
[4-acetyloxy-2,3,6-trimethyl-5-(2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C16H20O5/c1-8(17)7-14-11(4)15(20-12(5)18)9(2)10(3)16(14)21-13(6)19/h7H2,1-6H3 |
InChIキー |
VWWFWHHLFPNHOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CC(=O)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


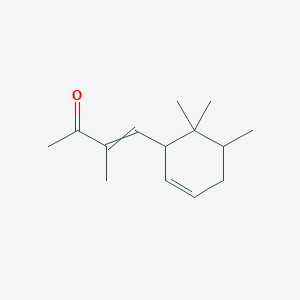
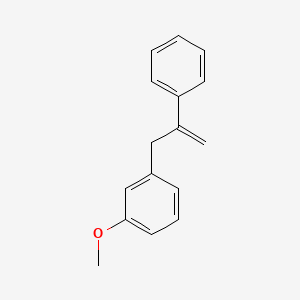
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
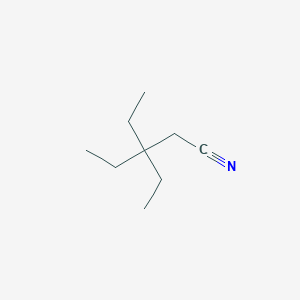
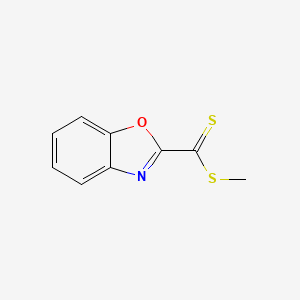
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
